molecular formula C27H32N2O4S B12420976 Neuraminidase-IN-3

Neuraminidase-IN-3

Cat. No.: B12420976
M. Wt: 480.6 g/mol
InChI Key: HLHDCHXBXBBXLH-PPJWLVRDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neuraminidase-IN-3 is a compound known for its inhibitory effects on neuraminidase, an enzyme that plays a crucial role in the life cycle of influenza viruses. Neuraminidase facilitates the release of new viral particles from infected cells, making it a key target for antiviral drugs. This compound is part of a class of compounds designed to block this enzyme, thereby preventing the spread of the virus.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Neuraminidase-IN-3 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The process often starts with the preparation of a core scaffold, followed by the introduction of functional groups that enhance the compound’s inhibitory activity. Common reagents used in these steps include various acids, bases, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

Neuraminidase-IN-3 undergoes several types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to increase the compound’s reactivity.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to stabilize the compound.

    Substitution: Replacement of one functional group with another to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal results.

Major Products

The major products formed from these reactions are typically derivatives of this compound with enhanced inhibitory activity or improved pharmacokinetic properties. These derivatives are often tested for their efficacy in inhibiting neuraminidase and preventing viral replication.

Scientific Research Applications

Neuraminidase-IN-3 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.

    Biology: Employed in research on viral replication and the development of antiviral therapies.

    Medicine: Investigated for its potential as a treatment for influenza and other viral infections.

    Industry: Utilized in the development of diagnostic tools and antiviral coatings for medical devices.

Mechanism of Action

Neuraminidase-IN-3 exerts its effects by binding to the active site of neuraminidase, thereby blocking its enzymatic activity. This prevents the cleavage of sialic acid residues from glycoproteins and glycolipids on the surface of host cells, which is essential for the release of new viral particles. By inhibiting this process, this compound effectively halts the spread of the virus within the host organism.

Comparison with Similar Compounds

Similar Compounds

Neuraminidase-IN-3 is similar to other neuraminidase inhibitors such as oseltamivir and zanamivir. These compounds also target the neuraminidase enzyme and are used to treat influenza infections.

Uniqueness

What sets this compound apart from other inhibitors is its unique chemical structure, which allows for stronger binding affinity and greater specificity for the neuraminidase enzyme. This results in enhanced antiviral activity and potentially fewer side effects compared to other inhibitors.

Conclusion

This compound is a promising compound with significant potential in the fight against influenza and other viral infections. Its unique properties and wide range of applications make it a valuable tool in scientific research and medical treatment. Further studies and development are likely to uncover even more uses for this versatile compound.

Properties

Molecular Formula

C27H32N2O4S

Molecular Weight

480.6 g/mol

IUPAC Name

(3R,4R,5S)-4-acetamido-5-(dibenzothiophen-2-ylmethylamino)-3-pentan-3-yloxycyclohexene-1-carboxylic acid

InChI

InChI=1S/C27H32N2O4S/c1-4-19(5-2)33-23-14-18(27(31)32)13-22(26(23)29-16(3)30)28-15-17-10-11-25-21(12-17)20-8-6-7-9-24(20)34-25/h6-12,14,19,22-23,26,28H,4-5,13,15H2,1-3H3,(H,29,30)(H,31,32)/t22-,23+,26+/m0/s1

InChI Key

HLHDCHXBXBBXLH-PPJWLVRDSA-N

Isomeric SMILES

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)NCC2=CC3=C(C=C2)SC4=CC=CC=C43)C(=O)O

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)NCC2=CC3=C(C=C2)SC4=CC=CC=C43)C(=O)O

Origin of Product

United States

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